Trisodium arsenite

Description

Properties

IUPAC Name |

trisodium;arsorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsO3.3Na/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDHVPHQDPJCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As]([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNa3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161442 | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.889 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14060-38-9, 13464-37-4 | |

| Record name | Arsenious acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium arsenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trisodium arsenite chemical structure and properties

An In-Depth Technical Guide to Trisodium Arsenite: Chemical Structure, Properties, and Biological Interactions

This technical guide provides a comprehensive overview of this compound (Na₃AsO₃), intended for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its effects on cellular signaling pathways.

Chemical Structure and Properties

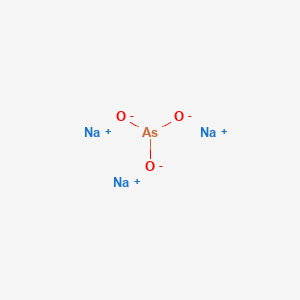

This compound is an inorganic compound and the sodium salt of arsenous acid.[1] It is also referred to as sodium orthoarsenite.[2] Structurally, it consists of three sodium cations (Na⁺) and one arsenite anion (AsO₃³⁻).[1] It is a white, crystalline solid that is soluble in water.[1][3]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | AsNa₃O₃ | [1][3][4] |

| Molecular Weight | 191.889 g/mol | [1][3][4] |

| CAS Number | 13464-37-4, 14060-38-9 | [1][2][4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 320 °C (decomposes) | [3] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility in Water | Up to 100 g/L at 20°C | [1] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, as cited in various sources.

Synthesis of Sodium Arsenite

A common laboratory-scale synthesis involves the reaction of arsenic trioxide with sodium hydroxide.

Procedure:

-

A paste of powdered arsenic trioxide (1.1 moles) is prepared with a small amount of water.

-

This paste is then dissolved in a solution of sodium hydroxide (6.9 moles) in 600 cc of water.

-

The resulting solution is diluted with an additional 600 cc of water.[5]

For the preparation of a granular product, a patented industrial method exists:

-

A weighed amount of arsenic trioxide is placed in a mixer.

-

A hot, concentrated solution of sodium hydroxide is added on top of the arsenic trioxide.

-

The mixture is then agitated, initiating a vigorous reaction that expels water, resulting in a solid, granular product.

Purification of Sodium Arsenite Solutions

Impurities in sodium arsenite solutions prepared from crude arsenic trioxide can be removed through precipitation.

Procedure:

-

An aqueous solution of sodium sulfide or sodium bisulfide is added to the impure sodium arsenite solution.

-

The mixture is heated to between 80 and 100 °C for approximately one hour to precipitate impurities.

-

For a more effective precipitation, calcium oxide or calcium hydroxide can also be added.

-

The precipitated impurities are then separated from the purified sodium arsenite solution by filtration or centrifugation.

Preparation of a Standard 0.05 M Sodium Arsenite Solution

For analytical applications, a standardized solution of sodium arsenite can be prepared.

Procedure:

-

Weigh out 6.496 g of sodium arsenite.

-

Transfer the weighed sodium arsenite into a 1-liter volumetric flask.

-

Add a small amount of distilled water to the flask and swirl to dissolve the solid.

-

Once dissolved, fill the flask with distilled water up to the mark and mix thoroughly.

Signaling Pathways and Biological Effects

This compound is a well-known cellular stressor that can induce a variety of biological effects, including apoptosis and altered cell proliferation, through the modulation of several key signaling pathways.

Exposure to sodium arsenite can lead to oxidative stress, which in turn activates mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinases (JNK), p38, and extracellular signal-regulated kinases (ERK). The activation of these kinases can lead to the downstream activation of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB). These transcription factors regulate the expression of genes involved in cell growth, differentiation, and apoptosis.

Long-term exposure to sodium arsenite has been shown to increase the expression of positive regulators of cell proliferation, such as c-myc and E2F-1, while decreasing the expression of negative regulators like MAP kinase phosphatase-1 and p27(Kip1). This dysregulation of proliferative signaling is thought to contribute to the carcinogenic properties of arsenic.

Mandatory Visualizations

Chemical Structure of this compound

References

Trisodium Arsenite: A Technical Guide for Researchers

An In-depth Examination of CAS No. 13464-37-4 for Scientific and Drug Development Applications

This technical guide provides a comprehensive overview of Trisodium Arsenite (AsNa₃O₃), a compound of significant interest in various research and development fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and impact on cellular signaling pathways.

Core Compound Information

This compound, an inorganic arsenic compound, is the trisodium salt of arsenous acid. It is a key reagent in a multitude of research applications, primarily due to its well-documented effects on cellular processes.

| Property | Value | Source(s) |

| Chemical Name | This compound | --INVALID-LINK-- |

| CAS Number | 13464-37-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Deprecated CAS Number | 14060-38-9 | --INVALID-LINK-- |

| Molecular Formula | AsNa₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 191.89 g/mol | --INVALID-LINK-- |

Applications in Research and Drug Development

This compound has been historically used in various industrial applications, including as a pesticide and herbicide.[1] However, its potent biological activities have made it a valuable tool in biomedical research, particularly in cancer studies. It is known to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation.[2][3] In drug development, this compound and other arsenic compounds are being investigated for their anti-tumor properties, with some derivatives already in clinical use for treating specific types of cancer, such as acute promyelocytic leukemia.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound, compiled from various research studies.

In Vitro Oxidative Stress Induction

This protocol outlines the induction of oxidative stress in cultured cells, a common application of this compound to study cellular responses to toxic stimuli.

Objective: To induce and measure oxidative stress in a cell line (e.g., vascular smooth muscle cells) upon exposure to this compound.

Materials:

-

Vascular Smooth Muscle Cells (VSMCs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound stock solution

-

2′,7′-dichlorofluorescein diacetate (DCF-DA)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Culture: Culture VSMCs in appropriate medium until they reach the desired confluency.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM) for a specified time course (e.g., 0-8 hours).

-

ROS Detection: 30 minutes before the end of the treatment, add DCF-DA to the culture medium to a final concentration of 20 µM.

-

Cell Harvesting: After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence of oxidized DCF using a flow cytometer with excitation at 488 nm and emission at 525 nm.[4]

Assessment of DNA Damage

This protocol describes a method to assess DNA damage in cultured human cells following exposure to this compound.

Objective: To quantify oxidative DNA damage in HeLa S3 cells.

Materials:

-

HeLa S3 cells

-

This compound

-

Cell lysis buffer

-

Formamidopyrimidine-DNA glycosylase (Fpg)

-

DNA isolation kit

-

Method for detecting DNA strand breaks (e.g., comet assay or alkaline elution)

Procedure:

-

Cell Treatment: Incubate HeLa S3 cells with low concentrations of this compound (e.g., starting from 10 nM) for short (0.5-3 hours) or long (18 hours) durations.

-

DNA Isolation: Following treatment, harvest the cells and isolate the DNA using a standard DNA isolation kit.

-

Fpg Digestion: Treat a portion of the isolated DNA with Fpg to recognize and cleave at sites of oxidative base damage.

-

Damage Quantification: Measure the frequency of DNA strand breaks and Fpg-sensitive sites using a suitable technique. An increase in strand breaks after Fpg treatment indicates oxidative DNA damage.[5]

In Vivo Animal Study

This protocol provides a general framework for an in vivo study in mice to investigate the systemic effects of this compound.

Objective: To assess the in vivo effects of orally administered sodium arsenite in mice.

Materials:

-

CD57BL/6N mice

-

Sodium arsenite

-

Vehicle (e.g., sterile water)

-

Gavage needles

Procedure:

-

Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week.

-

Dosing: Administer sodium arsenite via intra-gastric gavage at various doses (e.g., 0.01, 0.1, 1 mg/kg/day) for a specified duration (e.g., 30 days). A control group should receive the vehicle alone.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., spleen, liver) for further analysis.

-

Downstream Analysis: Analyze the collected tissues for relevant endpoints, such as changes in cell populations (e.g., CD4+/CD8+ ratio in splenocytes), gene expression, or histopathological alterations.[6]

Signaling Pathways and Logical Relationships

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected.

Caption: this compound Induced Oxidative Stress and Apoptosis Pathway.

Caption: Modulation of T-Cell Receptor Signaling by this compound.

Caption: General In Vitro Experimental Workflow for this compound Studies.

References

- 1. Anti-Tumor Effects of Sodium Meta-Arsenite in Glioblastoma Cells with Higher Akt Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium arsenite accelerates TRAIL-mediated apoptosis in melanoma cells through upregulation of TRAIL-R1/R2 surface levels and downregulation of cFLIP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low Dose and Long Term Toxicity of Sodium Arsenite Caused Caspase Dependent Apoptosis Based on Morphology and Biochemical Character - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Induction of oxidative DNA damage by arsenite and its trivalent and pentavalent methylated metabolites in cultured human cells and isolated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility of Trisodium Arsenite in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of trisodium arsenite (Na₃AsO₃) in aqueous solutions. This document consolidates available data on its solubility under various conditions, outlines detailed experimental protocols for solubility determination, and presents visual representations of the factors influencing its aqueous behavior. This compound, an inorganic arsenic compound, has historical applications in various industrial processes, and understanding its solubility is critical for environmental fate assessment, toxicological studies, and the development of potential therapeutic agents.

Physicochemical Properties and Solubility Data

This compound is the sodium salt of arsenous acid and exists as a white or grayish-white hygroscopic powder.[1][2][3] It is generally described as being freely soluble in water.[1][3][4][5][6][7] However, quantitative data on its solubility is limited and can vary depending on the specific form (ortho- vs. meta-arsenite) and the experimental conditions. The information presented here pertains to trisodium orthoarsenite (Na₃AsO₃) unless otherwise specified.

Quantitative Solubility Data

The available quantitative data on the solubility of sodium arsenite compounds in water at standard temperature and pressure are summarized in the table below. It is important to note the variations in the reported values, which may be attributed to differences in the specific arsenite salt and the experimental methodologies employed.

| Compound Name | Formula | CAS Number | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| This compound | Na₃AsO₃ | 13464-37-4 | 20 | 10 | [8] |

| Sodium Arsenite | NaAsO₂ | 7784-46-5 | Not Specified | 156 | [9] |

| Sodium (meta)arsenite | NaAsO₂ | 7784-46-5 | Not Specified | 10 (solution may be turbid) |

Note: The significant discrepancy in reported solubilities highlights the importance of precise experimental determination for specific research applications.

Factors Influencing Solubility

The solubility of this compound in aqueous solutions is influenced by several key factors, primarily temperature and pH.

Effect of Temperature

Effect of pH

The pH of the aqueous solution plays a critical role in the solubility and speciation of arsenite. Arsenous acid (H₃AsO₃), the parent acid of this compound, is a weak acid with a pKa of 9.23.[11] In aqueous solutions, this compound will dissociate, and the arsenite ion (AsO₃³⁻) will undergo hydrolysis, leading to an alkaline solution. The speciation of arsenite is highly pH-dependent, which in turn affects its solubility and interaction with other species in the solution. At high pH, the increased concentration of hydroxide ions can influence the equilibrium and potentially impact the solubility of other metal arsenites that may be present.[12] For instance, the adsorption of arsenite to materials like ferrihydrite is reported to release hydroxide ions at high pH, which can increase the mobility of arsenite in alkaline environments.[8]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the aqueous solubility of this compound.

Materials and Reagents

-

This compound (analytical grade)

-

Deionized water (Type I)

-

Standard buffer solutions (pH 4, 7, 10)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

-

Syringe filters (0.22 µm)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for arsenic quantification

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of deionized water in a series of sealed, temperature-controlled vessels.

-

Prepare separate solutions with pH adjusted to desired levels using HCl or NaOH.

-

Equilibrate the solutions by continuous agitation (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Analysis of Arsenic Concentration:

-

Accurately dilute the filtered solution to a concentration within the linear dynamic range of the analytical instrument.

-

Determine the concentration of arsenic in the diluted solution using a calibrated ICP-MS or AAS.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in g/100 mL or other desired units based on the measured arsenic concentration and the dilution factor.

-

Visualizations

Factors Affecting this compound Solubility

The following diagram illustrates the key factors that influence the solubility of this compound in an aqueous environment.

References

- 1. Sodium Arsenite | NaAsO2 | CID 443495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium m-arsenite CAS#: 7784-46-5 [amp.chemicalbook.com]

- 3. laballey.com [laballey.com]

- 4. fishersci.fi [fishersci.fi]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. SODIUM ARSENITE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Sodium arsenate | AsNa3O4 | CID 47275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 14060-38-9 | Benchchem [benchchem.com]

- 9. Sodium arsenite - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Neutralization of arsenic pollutants, contained in natural waters: The theoretical analysis of solubility of some arsenates and optimization of the processes [jwent.net]

An In-Depth Technical Guide to the Physicochemical Properties of Trisodium Arsenite for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of trisodium arsenite, alongside detailed experimental protocols and an examination of its impact on key cellular signaling pathways. The information herein is intended to support the design and execution of robust and reproducible preclinical research.

Physicochemical Properties of this compound

This compound (Na₃AsO₃) is an inorganic trivalent arsenical compound. A thorough understanding of its fundamental properties is critical for accurate and safe experimental work. While some specific physical properties like a distinct boiling point are not well-defined due to decomposition, the available data are summarized below.

| Property | Value | Reference |

| Molecular Formula | AsNa₃O₃ | [1] |

| Molecular Weight | 191.89 g/mol | [1] |

| CAS Number | 13464-37-4 | [1] |

| Melting Point | 320 °C (decomposes) | [1] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility in Water | Soluble | [2] |

| Appearance | White solid | |

| Stability | Stable under normal conditions. Solutions may be slowly oxidized to arsenate by atmospheric oxygen. | [2] |

Experimental Protocols

Accurate and reproducible experimental data are paramount in scientific research. The following sections provide detailed methodologies for common in vitro assays used to assess the biological effects of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolism is closely linked to cell viability, this assay is widely used to measure cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3][4]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3][4]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with this compound and appropriate controls for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[5][6][7][8][9]

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[5][6][7][8][9]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5][6][7][8][9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Impact on Cellular Signaling Pathways

This compound exerts its toxic effects by perturbing multiple cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.

Mechanism of Action:

Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS) generated by arsenite, Keap1 undergoes a conformational change, leading to the release of Nrf2.[10][11][12][13][14] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant and detoxification enzymes.[10][11][12][13][14] Interestingly, arsenic activates the Nrf2 pathway through a mechanism distinct from other activators.[11][12][13] It has been suggested that arsenic may also promote a prolonged Nrf2 response.[11][12][13]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Mechanism of Action:

This compound is a potent activator of all three major MAPK families: ERK, JNK/SAPK, and p38.[15] The activation of ERK by arsenite appears to be Ras-dependent and involves the upstream mediators Shc and the Epidermal Growth Factor Receptor (EGFR).[15][16] Arsenite treatment leads to the tyrosine phosphorylation of Shc, which enhances its interaction with Grb2, ultimately leading to the activation of the Ras/ERK cascade.[15][16]

Experimental Workflow: Safe Handling and Disposal

Due to its high toxicity and carcinogenicity, strict safety protocols must be followed when working with this compound.[2][17][18][19][20]

References

- 1. This compound | 13464-37-4 [amp.chemicalbook.com]

- 2. fishersci.fi [fishersci.fi]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. kumc.edu [kumc.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. bosterbio.com [bosterbio.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Mitochondrial ROS, ER Stress, and Nrf2 Crosstalk in the Regulation of Mitochondrial Apoptosis Induced by Arsenite [mdpi.com]

- 11. Arsenic-mediated activation of the Nrf2-Keap1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.azregents.edu [experts.azregents.edu]

- 13. Arsenic-Mediated Activation of the Nrf2-Keap1 Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 16. Tumor promoter arsenite activates extracellular signal-regulated kinase through a signaling pathway mediated by epidermal growth factor receptor and Shc | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 17. drexel.edu [drexel.edu]

- 18. fishersci.com [fishersci.com]

- 19. wcu.edu [wcu.edu]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Toxicity Profile of Trisodium Arsenite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium arsenite (Na₃AsO₃), an inorganic trivalent arsenical, presents a significant toxicological profile of concern for human health. This technical guide provides a comprehensive overview of its toxicity, intended for researchers, scientists, and professionals in drug development. The document details the compound's mechanisms of action, genotoxicity, carcinogenicity, and systemic effects. Quantitative toxicological data are summarized for comparative analysis. Detailed protocols for key experimental assays are provided to facilitate study replication and methodology assessment. Furthermore, critical signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to enhance understanding of the complex biological interactions.

Introduction

This compound is a water-soluble inorganic arsenic compound that has been utilized in various industrial and agricultural applications. However, its widespread environmental presence and recognized toxicity necessitate a thorough understanding of its adverse health effects. This guide synthesizes current scientific knowledge on the toxicological properties of this compound, with a focus on the molecular and cellular mechanisms underlying its pathology.

Mechanisms of Toxicity

The toxicity of this compound is multifaceted, primarily driven by its high reactivity with sulfhydryl groups in proteins and its ability to induce oxidative stress.

2.1 Interaction with Sulfhydryl Groups: Trivalent arsenic, the active form in this compound, has a strong affinity for sulfhydryl (-SH) groups present in proteins and enzymes. This interaction can lead to the inactivation of critical enzymes involved in cellular metabolism and DNA repair, disrupting essential biological processes.

2.2 Oxidative Stress: this compound is a potent inducer of oxidative stress through the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[1] This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of cellular macromolecules, including lipids, proteins, and DNA.[1][2] Sources of ROS generation in response to arsenite include mitochondrial respiration, NADPH oxidase, and the endoplasmic reticulum.[1]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of sodium arsenite. It is important to note that much of the available data is for sodium arsenite in general, which is closely related to this compound.

Table 1: Acute Toxicity of Sodium Arsenite

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral | 41 | [3] |

| Mouse | Oral | 4.8 - 15.1 | [3] |

| Rat | Subcutaneous | 12 | |

| Mouse | Subcutaneous | 16.5 |

Table 2: Genotoxicity of Sodium Arsenite

| Assay | Cell Line/Organism | Result | Observations | Reference |

| Ames Test | Salmonella typhimurium | Generally Negative | Not a direct point mutagen. | [4] |

| Comet Assay | Human HaCat cells | Positive | Induced significant DNA damage at 10 µM. | [5][6] |

| Chromosomal Aberrations | Human lymphocytes | Positive | Induces chromosomal damage. | [7] |

| Micronucleus Test | Human cells | Positive | Induces micronuclei formation. | [8] |

Table 3: Carcinogenicity of Sodium Arsenite

| Species | Route of Administration | Dosing Regimen | Tumor Types Observed | Reference |

| Rat | Drinking Water | 50, 100, 200 mg/L for 104 weeks | Equivocal evidence of pancreatic tumors in males at 4 mg/kg/day. | [9] |

Note: While inorganic arsenic is a confirmed human carcinogen (Group 1), animal models have shown variable results, suggesting species-specific differences in arsenic metabolism and carcinogenicity.[5][7]

Genotoxicity and Carcinogenicity

4.1 Genotoxicity: this compound is considered a potent genotoxic agent.[8] While it may not be a direct mutagen in bacterial reverse mutation assays like the Ames test, it induces DNA damage through mechanisms such as the generation of ROS and interference with DNA repair processes.[4][7] The Comet assay consistently demonstrates the ability of arsenite to cause DNA strand breaks.[5][6]

4.2 Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies inorganic arsenic as a Group 1 human carcinogen, linked to cancers of the skin, bladder, and lung. The carcinogenic mechanisms of arsenite are complex and are thought to involve a combination of genotoxicity, oxidative stress, altered DNA methylation, and modulation of signal transduction pathways that control cell proliferation and apoptosis.[7]

Systemic and Organ-Specific Toxicity

This compound exposure can lead to a wide range of systemic and organ-specific toxic effects.

-

Hepatotoxicity: The liver is a primary target for arsenic toxicity, with exposure leading to oxidative stress, inflammation, and apoptosis of hepatocytes.

-

Nephrotoxicity: The kidneys are also susceptible to damage from arsenite, which can cause tubular injury and impair renal function.[10]

-

Neurotoxicity: Arsenic can cross the blood-brain barrier and induce neuroinflammation and neuronal apoptosis, potentially leading to cognitive and motor deficits.

-

Cardiovascular Toxicity: Chronic exposure to inorganic arsenic has been associated with an increased risk of cardiovascular diseases, including hypertension and atherosclerosis.[11]

-

Developmental and Reproductive Toxicity: Inorganic arsenic can cross the placenta and has been linked to adverse developmental outcomes. Studies in mice have shown that prenatal exposure to sodium arsenite can lead to developmental and behavioral impairments in offspring.

Experimental Protocols

6.1 Ames Test (Bacterial Reverse Mutation Assay) - Adapted for Inorganic Arsenic

The Ames test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13][14]

-

Principle: Histidine-auxotrophic strains of S. typhimurium are exposed to the test substance (this compound) with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reversion of the mutation in the histidine operon, allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain WP2uvrA.

-

Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound.

-

Main Experiment (Plate Incorporation Method):

-

Prepare molten top agar containing a trace amount of histidine and biotin.

-

To separate tubes, add the bacterial culture, the test substance at various concentrations (or a positive/negative control), and either S9 mix or a buffer.

-

Mix the contents and pour onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

-

6.2 Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[5][15][16]

-

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

-

Methodology:

-

Cell Preparation: Treat cells in culture with various concentrations of this compound for a defined period.

-

Slide Preparation: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail).

-

6.3 In Vivo Rodent Carcinogenicity Bioassay (Adapted from OECD Guideline 451)

This long-term study is designed to assess the carcinogenic potential of a substance in rodents.

-

Principle: Animals are exposed to the test substance over a major portion of their lifespan to observe the development of neoplastic lesions.

-

Methodology:

-

Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley rats or B6C3F1 mice).

-

Dose Selection: Based on subchronic toxicity studies, select at least three dose levels and a concurrent control group. The highest dose should induce some toxicity but not significantly decrease lifespan from effects other than tumors.

-

Administration: Administer this compound to the animals, typically through drinking water or diet, for a period of up to 24 months.

-

Observations: Conduct daily clinical observations and regular measurements of body weight and food/water consumption.

-

Pathology: At the end of the study, perform a full necropsy on all animals. Collect all organs and tissues for histopathological examination.

-

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

-

Signaling Pathways and Visualizations

This compound exerts its toxic effects by modulating several key signaling pathways. The following diagrams, created using the DOT language, illustrate these complex interactions.

7.1 Experimental Workflow Diagrams

Caption: Workflow for the Ames Test to assess the mutagenic potential of this compound.

Caption: Step-by-step workflow of the Comet Assay for detecting DNA damage.

7.2 Signaling Pathway Diagrams

Caption: Induction of oxidative stress by this compound.

References

- 1. laboratuar.com [laboratuar.com]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. journaljamps.com [journaljamps.com]

- 6. genotoxic-effect-of-arsenate-and-arsenite-in-human-hacat-cells-in-culture-using-comet-assay - Ask this paper | Bohrium [bohrium.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Sub-chronic arsenic exposure aggravates nephrotoxicity in experimental diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium arsenite-induced cardiovascular and renal dysfunction in rat via oxidative stress and protein kinase B (Akt/PKB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nib.si [nib.si]

- 13. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 14. Dietary administration of sodium arsenite to rats: relations between dose and urinary concentrations of methylated and thio-metabolites and effects on the rat urinary bladder epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Trisodium Arsenite: An In-depth Technical Guide to its Stability Under Different pH Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium arsenite (Na₃AsO₃), an inorganic arsenic compound, is a subject of significant interest in toxicological research and certain therapeutic applications. Understanding its stability under various pH conditions is critical for experimental design, formulation development, and risk assessment. This technical guide provides a comprehensive overview of the chemical behavior of this compound in aqueous solutions at different pH levels, including its speciation, potential decomposition pathways, and the impact on cellular signaling.

Chemical Speciation and Stability of this compound

The stability of this compound in aqueous solutions is fundamentally governed by the pH-dependent speciation of the arsenite ion (As(III)). In solution, this compound dissociates, and the arsenite species undergoes protonation or deprotonation depending on the hydrogen ion concentration.

The predominant arsenite species at different pH ranges are:

-

Acidic to Neutral pH (pH < 9.2): In this range, the neutral species, arsenous acid (H₃AsO₃), is the dominant form.

-

Alkaline pH (pH 9.2 - 12.1): As the pH increases, arsenous acid begins to deprotonate, forming the dihydrogen arsenite ion (H₂AsO₃⁻).

-

Strongly Alkaline pH (pH > 12.1): In highly alkaline conditions, further deprotonation occurs, leading to the formation of the hydrogen arsenite ion (HAsO₃²⁻) and the arsenite ion (AsO₃³⁻).

This compound is generally considered stable in neutral to alkaline solutions. However, it exhibits instability under acidic conditions, which can lead to the formation of volatile and highly toxic arsine gas (AsH₃), particularly in the presence of reducing agents. Furthermore, in the presence of oxidizing agents, arsenite (As(III)) can be converted to the less toxic arsenate (As(V)) form. This conversion is also influenced by pH.

Quantitative Data on Arsenite Speciation

The following table summarizes the percentage of major arsenite species at different pH values at 25°C.

| pH | H₃AsO₃ (%) | H₂AsO₃⁻ (%) | HAsO₃²⁻ (%) | AsO₃³⁻ (%) |

| 2 | ~100 | ~0 | ~0 | ~0 |

| 4 | ~100 | ~0 | ~0 | ~0 |

| 6 | ~100 | ~0 | ~0 | ~0 |

| 8 | ~94 | ~6 | ~0 | ~0 |

| 9.2 (pKa1) | ~50 | ~50 | ~0 | ~0 |

| 10 | ~14 | ~86 | <1 | ~0 |

| 12 | <1 | ~58 | ~42 | <1 |

| 13 (pKa2) | <1 | ~10 | ~50 | ~40 |

| 14 | <1 | <1 | ~14 | ~86 |

Note: This data is derived from the known pKa values of arsenous acid and represents a theoretical distribution. Actual concentrations may vary depending on ionic strength and temperature.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-ICP-MS

This protocol outlines a method to quantify the stability of this compound in aqueous solutions at different pH values by monitoring the concentrations of arsenite (As(III)) and its primary oxidation product, arsenate (As(V)), over time.

1. Materials and Reagents:

-

This compound (analytical grade)

-

Sodium arsenate (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Buffer solutions (pH 4, 7, 9, 11)

-

Nitric acid (trace metal grade)

-

Mobile phase for HPLC (e.g., ammonium nitrate or ammonium phosphate buffer)

-

Standard solutions of As(III) and As(V) for calibration

2. Equipment:

-

High-Performance Liquid Chromatograph (HPLC) with an anion-exchange column

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled incubator/water bath

3. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L as As) in deionized water.

-

Preparation of Test Solutions: In separate volumetric flasks, prepare solutions of this compound at a defined concentration (e.g., 10 mg/L as As) in each of the buffer solutions (pH 4, 7, 9, 11).

-

Incubation: Store the test solutions in sealed containers at a constant temperature (e.g., 25°C or 40°C) and protect from light.

-

Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each test solution.

-

Sample Preparation: Immediately before analysis, dilute the aliquot with the mobile phase to a concentration within the calibrated range of the HPLC-ICP-MS.

-

Analysis:

-

Separate As(III) and As(V) using the HPLC system with an anion-exchange column.

-

Quantify the concentration of each arsenic species using the ICP-MS.

-

-

Data Analysis: Plot the concentration of As(III) and As(V) as a function of time for each pH condition. Calculate the degradation rate of As(III) and the formation rate of As(V).

Visualizations

Caption: pH-dependent speciation of arsenite (As(III)).

Caption: Workflow for this compound stability analysis.

Impact on Cellular Signaling Pathways

Sodium arsenite is a well-documented modulator of various cellular signaling pathways, primarily through its ability to induce oxidative stress and interact with sulfhydryl groups of proteins. These interactions can lead to a range of cellular responses, including apoptosis, proliferation, and inflammation.

Key signaling pathways affected by sodium arsenite include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Sodium arsenite can activate all three major MAPK pathways:

-

Extracellular signal-regulated kinase (ERK): Often associated with cell proliferation and survival.

-

c-Jun N-terminal kinase (JNK): Typically involved in stress responses and apoptosis.

-

p38 MAPK: Also activated by cellular stress and plays a role in inflammation and apoptosis.

-

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Sodium arsenite has been shown to both activate and inhibit this pathway depending on the cell type and exposure conditions.

-

Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of the inflammatory response, NF-κB can be activated by the oxidative stress induced by sodium arsenite.

Caption: Sodium arsenite's impact on key signaling pathways.

Conclusion

The stability of this compound is critically dependent on the pH of the aqueous environment. While stable in neutral to alkaline conditions, it is prone to degradation and potential volatilization in acidic media. The speciation of arsenite, primarily between the neutral H₃AsO₃ and the anionic H₂AsO₃⁻, dictates its reactivity and bioavailability. For researchers and drug development professionals, careful control and monitoring of pH are paramount in any experimental or formulation work involving this compound to ensure data accuracy and safety. Furthermore, a thorough understanding of its profound effects on cellular signaling pathways is essential for interpreting toxicological data and exploring its therapeutic potential.

A Comprehensive Technical Guide to Trisodium Arsenite: Synonyms, Properties, and Biological Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trisodium arsenite, a compound of significant interest in toxicological and pharmacological research. This document outlines its various synonyms and alternative names found in scientific literature, presents key quantitative data in a structured format, details relevant experimental protocols, and visualizes its impact on critical cellular signaling pathways.

Synonyms and Alternative Names for this compound

In scientific literature, "this compound" can refer to two closely related but chemically distinct compounds. It is crucial for researchers to distinguish between them based on their chemical formula and CAS number.

-

This compound (also known as sodium orthoarsenite) has the chemical formula AsNa₃O₃ and the CAS number 13464-37-4.[1]

-

Sodium meta-arsenite has the chemical formula NaAsO₂ and the CAS number 7784-46-5.[2]

Often, the term "sodium arsenite" is used interchangeably in the literature, which can lead to ambiguity. Researchers should always refer to the specific chemical formula or CAS number to ensure clarity.

Below is a table summarizing the various synonyms and identifiers for both compounds.

| Identifier | This compound | Sodium Meta-Arsenite |

| IUPAC Name | trisodium;arsorite[1] | sodium;oxoarsinite[3] |

| Chemical Formula | AsNa₃O₃ | NaAsO₂ |

| CAS Number | 13464-37-4[1] | 7784-46-5[2][3] |

| Synonyms | Sodium orthoarsenite, Arsenous acid, trisodium salt[1] | Sodium arsenite, Sodium dioxoarsenate, Prodalumnol, Penite, Kill-All[3] |

Quantitative Toxicity Data

The toxicity of arsenite compounds is a primary area of research. The following table summarizes key quantitative toxicity data, specifically the median lethal dose (LD50) and median lethal concentration (LC50), for both this compound and sodium meta-arsenite. These values are critical for designing toxicological studies and understanding the potential hazards of these compounds.

| Compound | Test Type | Route of Exposure | Species | Dose | Reference |

| This compound | LD50 | Oral | Rat | 10 mg/kg | [4] |

| LD50 | Subcutaneous | Rat | 8 mg/kg | [4] | |

| Sodium meta-arsenite | LD50 | Oral | Rat | 41 mg/kg | [5] |

| LD50 | Oral | Mouse | 18 mg/kg | [6] | |

| LD50 | Dermal | Rabbit | 150 mg/kg | ||

| LC50 (96hr) | - | Fish | 30 mg/l | [5] | |

| EC50 (48hr) | - | Daphnia magna | 3 mg/l | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in literature studying the effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[7]

-

Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Cell Preparation: Culture and treat cells with this compound as described for the MTT assay.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Add the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Visualization: Analyze the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Caspase-3 Activity Assay (Colorimetric)

Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric assay.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate. Add the reaction buffer containing DTT and the caspase-3 substrate (DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[8]

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[8] The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is commonly employed to analyze the phosphorylation status of signaling proteins.

Protocol:

-

Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Nrf2 Activation Assay

This assay measures the activation of the transcription factor Nrf2, a key regulator of the antioxidant response.

Protocol:

-

Nuclear Extraction: Following treatment with this compound, prepare nuclear extracts from the cells.

-

Binding Assay: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.[2]

-

Incubation: Incubate for 1 hour to allow active Nrf2 to bind to the DNA.[2]

-

Antibody Incubation: Add a primary antibody specific for activated Nrf2, followed by an HRP-conjugated secondary antibody, with washing steps in between.[2]

-

Colorimetric Detection: Add a developing solution and measure the absorbance at 450 nm.[2] The absorbance is proportional to the amount of activated Nrf2.

Sample Preparation for ICP-MS Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of a sample.

Protocol for Biological Samples (e.g., cells, tissues):

-

Digestion: Accurately weigh the sample and place it in a digestion vessel. Add a mixture of high-purity nitric acid and hydrogen peroxide.

-

Microwave Digestion: Use a microwave digestion system to heat the samples under controlled temperature and pressure to completely break down the organic matrix.

-

Dilution: After digestion, dilute the samples to a final volume with ultrapure water. The final acid concentration should be compatible with the ICP-MS instrument.

-

Analysis: Introduce the prepared sample into the ICP-MS for the quantification of arsenic.

Signaling Pathways and Experimental Workflows

This compound is known to impact several key cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for studying the effects of this compound.

Caption: A typical experimental workflow for investigating the cellular effects of this compound.

Caption: Arsenite-induced activation of the MAPK signaling pathway.

Caption: The effect of arsenite on the PI3K/Akt/mTOR signaling pathway.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4.8. Nrf2 Activity Assay [bio-protocol.org]

- 3. abcam.com [abcam.com]

- 4. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF‐κB and Nrf2 activation assay [bio-protocol.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. cosmobiousa.com [cosmobiousa.com]

Methodological & Application

Application Notes and Protocols for Inducing Oxidative Stress with Trisodium Arsenite In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing trisodium arsenite (herein referred to as sodium arsenite) to induce oxidative stress in in vitro cell models. Sodium arsenite is a well-established chemical inducer of oxidative stress, primarily through the generation of reactive oxygen species (ROS), which can lead to cellular damage and activate various signaling pathways. Understanding these mechanisms is crucial for studies in toxicology, carcinogenesis, and the development of therapeutic interventions against oxidative stress-related pathologies.

Introduction to Sodium Arsenite-Induced Oxidative Stress

Sodium arsenite disrupts cellular function by increasing intracellular ROS, leading to damage of lipids, proteins, and DNA.[1] This is achieved through several mechanisms, including interference with mitochondrial respiration and the depletion of cellular antioxidants.[2][3] The resulting oxidative stress can trigger a cascade of cellular responses, including the activation of transcription factors like NF-κB and Nrf2, leading to the expression of stress-response genes such as heme oxygenase-1 (HO-1).[4][5][6] Chronic exposure to low levels of sodium arsenite has been associated with carcinogenesis, while acute high-dose exposure can lead to cytotoxicity and apoptosis.[7][8]

Key Signaling Pathways in Sodium Arsenite-Induced Oxidative Stress

Sodium arsenite exposure activates complex signaling networks. A primary response involves the generation of ROS, which can lead to mitochondrial membrane depolarization.[4][9] This oxidative environment can trigger the phosphorylation of IκB, leading to the activation of the NF-κB pathway.[4][9] Concurrently, oxidative stress can activate the Nrf2-Keap1 pathway, a key regulator of the antioxidant response.[6] These pathways culminate in the modulation of gene expression related to inflammation, cell proliferation, and antioxidant defense.

Diagram 1: Simplified signaling pathway of sodium arsenite-induced oxidative stress.

Experimental Protocols

A general workflow for investigating sodium arsenite-induced oxidative stress involves cell culture, treatment with sodium arsenite, and subsequent analysis of various oxidative stress markers.

Diagram 2: General experimental workflow for studying sodium arsenite-induced oxidative stress.

Protocol 1: General Cell Culture and Sodium Arsenite Treatment

This protocol provides a general guideline for treating adherent or suspension cells with sodium arsenite.

Materials:

-

Cell line of interest (e.g., MCF-7, HepG2, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Sodium arsenite (NaAsO₂) stock solution (e.g., 10 mM in sterile water)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment. For example, seed 2 x 10⁵ cells/well in a 96-well plate for a 24-hour experiment.[10]

-

Cell Adherence/Growth: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solutions: Dilute the sodium arsenite stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of sodium arsenite. Include a vehicle control (medium without sodium arsenite).

-

Incubation: Incubate the cells for the desired period (e.g., 2, 4, 6, 12, 24, or 48 hours).[7][9][11]

-

Harvesting/Analysis: After incubation, proceed with the desired downstream assays (e.g., cell viability, ROS detection).

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl[10]

-

Microplate reader

Procedure:

-

Add MTT: Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[10]

-

Solubilization: Remove the medium and add 100 µL of DMSO or SDS solution to each well to dissolve the formazan crystals.[10] Incubate overnight at 37°C if using the SDS solution.[10]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

-

Analysis: Express the results as a percentage of the viability of the untreated control cells.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

-

Treated cells

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: After sodium arsenite treatment, wash the cells twice with warm PBS.

-

Loading with DCFH-DA: Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12]

-

Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group.

Quantitative Data Summary

The following tables summarize the concentrations and exposure times of sodium arsenite used in various in vitro studies and their observed effects.

Table 1: Sodium Arsenite Concentrations and Exposure Times for Different Cell Lines

| Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference |

| MCF-7 (Human Breast Cancer) | 0.5 - 50 µM | 2 - 24 hours | Increased ROS, DNA damage, cell proliferation at low doses, cytotoxicity at high doses. | [4][9][10] |

| Jurkat (Human T-lymphocyte) | 0.5 - 100 µM | 24 hours | Decreased cell viability in a dose-dependent manner. | [10] |

| HELF (Human Embryo Lung Fibroblast) | 0.5 - 10 µM | 12 - 48 hours | Biphasic response: proliferation at low concentrations, inhibition at high concentrations. | [7] |

| Primary Cortical Glial Cells | up to 50 µM | 24 hours | Activation of antioxidant response and altered LCN2 expression at non-toxic concentrations. | [6][13] |

| Neuroblastoma Cells | 15 µM | 18 hours | Chronic stress model, induces stress granule formation. | [14][15] |

| HepG2 (Human Liver Cancer) | 10 µM | 24 hours | Significant DNA damage and increased glutathione levels. | [16] |

| Rat Bone Marrow Mesenchymal Stem Cells | 25 nM | 21 days | Long-term, low-dose exposure induced apoptosis and reduced viability. | [8] |

| Mouse Testicular and Epididymal Organ Cultures | 1 - 100 µM | 2 - 24 hours | Increased ROS, TBARS, and sperm DNA damage; decreased antioxidant enzymes. | [11] |

Table 2: Quantitative Effects of Sodium Arsenite on Oxidative Stress Markers

| Cell Line | Sodium Arsenite Concentration | Exposure Time | Marker | Quantitative Change | Reference |

| MCF-7 | 2 µM | 4 hours | 8-OHdG | Visible increase in nuclear adducts. | [9] |

| MCF-7 | 2 - 10 µM | 2 hours | HO-1 and c-Myc Protein | Dose-dependent increase. | [9] |

| P3HR1 (Lymphoblastoid) | 5 µM | 0 - 72 hours | Intracellular ROS | Time-dependent increase in DCF fluorescence. | [12] |

| P3HR1 (Lymphoblastoid) | 5 µM | 0 - 72 hours | SOD Activity | Initial increase followed by a decrease. | [12] |

| Vascular Smooth Muscle Cells | 200 µM H₂O₂ (Positive Control) | 2 hours | HO-1, MCP-1, IL-6 mRNA | Maximal expression induced. | [5] |

| Astroglial-enriched cells | 10 µM | 24 hours | Lcn2 mRNA | Significant downregulation. | [6] |

Conclusion

The protocols and data presented here offer a framework for researchers to effectively use sodium arsenite as a tool to induce and study oxidative stress in vitro. The choice of cell line, concentration, and exposure duration should be carefully considered based on the specific research question. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for a given experimental model. The provided diagrams and tables serve as a quick reference for designing and interpreting experiments involving sodium arsenite-induced oxidative stress.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Sodium arsenite and arsenic trioxide differently affect the oxidative stress of lymphoblastoid cells: An intricate crosstalk between mitochondria, autophagy and cell death | PLOS One [journals.plos.org]

- 3. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 4. Sodium arsenite induces ROS generation, DNA oxidative damage, HO-1 and c-Myc proteins, NF-kappaB activation and cell proliferation in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mild Oxidative Stress Induced by Sodium Arsenite Reduces Lipocalin-2 Expression Levels in Cortical Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Low Dose and Long Term Toxicity of Sodium Arsenite Caused Caspase Dependent Apoptosis Based on Morphology and Biochemical Character - PMC [pmc.ncbi.nlm.nih.gov]

- 9. siid.insp.mx [siid.insp.mx]

- 10. Effect of Sodium Arsenite on the Expression of Antioxidant Genes (SOD2 and CAT) in MCF-7 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sodium arsenite and arsenic trioxide differently affect the oxidative stress of lymphoblastoid cells: An intricate crosstalk between mitochondria, autophagy and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Understanding In Vitro Pathways to Drug Discovery for TDP-43 Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scantox.com [scantox.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Trisodium Arsenite for Apoptosis Induction in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing trisodium arsenite and other arsenic compounds to study and induce apoptosis in various cancer cell lines. This document is intended to guide researchers in designing and executing experiments to investigate the apoptotic effects of arsenicals for potential therapeutic applications.

Introduction

Arsenic compounds, including this compound and arsenic trioxide (ATO), have demonstrated significant efficacy in inducing apoptosis in a wide range of cancer cell lines.[1][2] Their cytotoxic effects are multifaceted, involving the generation of reactive oxygen species (ROS), modulation of intracellular signaling pathways, and activation of the caspase cascade, ultimately leading to programmed cell death.[1][3] These compounds have shown therapeutic potential beyond their established use in acute promyelocytic leukemia (APL), with preclinical studies suggesting efficacy against various solid tumors.[1][2] Understanding the underlying molecular mechanisms is crucial for the development of arsenic-based cancer therapies.

Mechanism of Action

This compound induces apoptosis through a complex interplay of cellular events:

-

Oxidative Stress: A primary mechanism is the induction of oxidative stress through the generation of ROS.[1][3] This can be mitigated by antioxidants like N-acetylcysteine.[3]

-

Signaling Pathway Modulation: Arsenic compounds influence multiple signaling cascades. They have been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, while inhibiting pro-survival pathways like Akt.[4][5][6] In some contexts, the Notch signaling pathway has also been implicated.[7]

-

Mitochondrial (Intrinsic) Pathway: Arsenicals can trigger the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential and promoting the release of pro-apoptotic proteins like cytochrome C.[1] This is often accompanied by the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1]

-

Extrinsic Pathway: Evidence also suggests the involvement of the extrinsic pathway through the upregulation of Fas/FasL, leading to the activation of caspase-8.[5][8]

-

Caspase Activation: Both intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3, which then cleaves cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2][3][8]

Data Presentation: Efficacy of Arsenic Compounds in Various Cancer Cell Lines

The following table summarizes the effective concentrations and observed apoptotic effects of arsenic compounds across different cancer cell lines, as reported in the literature.

| Cancer Cell Line | Arsenic Compound | Concentration Range | Incubation Time | Key Apoptotic Events Observed |

| Colon Cancer | ||||

| SW480 | Arsenic Trioxide | 2 µM | Not Specified | Caspase-3 activation, ROS production.[3] |

| HT-29 | Arsenic Trioxide | 4-10 µg/mL | 24 hours | Increased sub-G1 phase, Annexin V positivity, caspase-3, Bax, and cytochrome C upregulation; Bcl-2 downregulation.[1] |

| Leydig Cell Tumor | ||||

| MA-10 | Sodium Arsenite | 10 µM | 12-24 hours | Increased sub-G1 phase, activation of caspases-3, -8, and -9.[8] |

| Breast Cancer | ||||

| MCF-7 | Arsenic Trioxide | Not Specified | 72 hours | G2/M arrest, increased sub-G0/G1 population, caspase activation.[2] |

| Pancreatic Cancer | ||||

| AsPC-1 | Arsenic Trioxide | Not Specified | 72 hours | G2/M arrest, increased sub-G0/G1 population, caspase activation.[2] |

| Lung Cancer | ||||

| A549 | Arsenic Trioxide | 6 µg/mL (3 µM) | 48 hours | Increased caspase-3 activity.[9] |

| Oral Squamous Carcinoma | ||||

| FaDu | Sodium Arsenite | 10 µM | 24 hours | Membrane blebbing, increased apoptosis, activation of caspases and MAPKs.[10] |

| OC3 | Sodium Arsenite | 1 µM | 24 hours | Membrane blebbing, apoptosis, activation of MAPKs and caspases.[6] |

| Renal Cells | ||||

| HEK293 | Sodium Arsenite | 20 µM | 24 hours | Apoptosis, reduced Akt activity, decreased Bcl-2, increased caspase-3 and cytochrome c.[11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 8x10³ cells per well and allow them to adhere overnight.[12]

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, add 50 µL of MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 4 hours.[12]

-

Carefully remove the supernatant.

-

Add 50 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Annexin binding buffer

-

Flow cytometer

Procedure:

-

Culture cells to the desired density (e.g., 3 x 10⁵ cells/plate) and treat with this compound for the specified duration (e.g., 24 hours).[1]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin binding buffer.[1]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

-

Incubate for 15 minutes at room temperature in the dark.[1]

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 apoptotic population.

Materials:

-

Treated and untreated cells

-

Cold PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Plate cells (e.g., 3 x 10⁵ cells/plate) and treat with this compound for the desired time.[1]

-

Harvest the cells, wash twice with cold PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 250 µL of PI staining solution.[1]

-

Incubate at 4°C in the dark for 1 hour.[1]

-

Analyze the DNA content by flow cytometry. The sub-G1 peak represents the apoptotic cell population.[1]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., Lowry or BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, -8, -9, PARP, Bcl-2, Bax, p-Akt, p-JNK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection kit

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and determine the protein concentration.

-

Separate 30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[8]

-